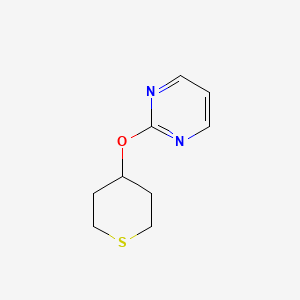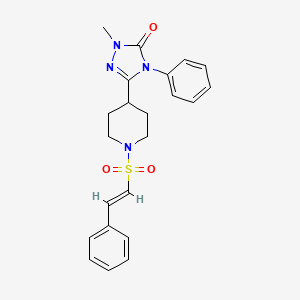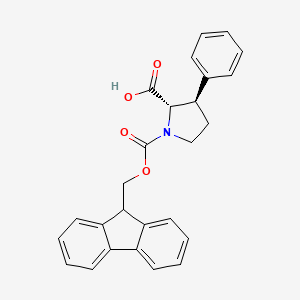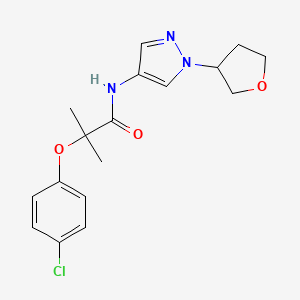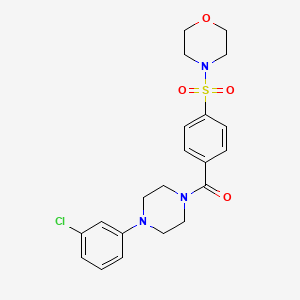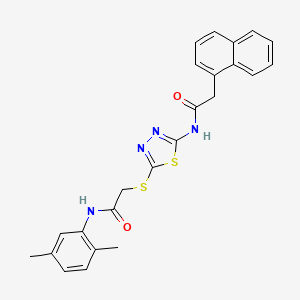![molecular formula C26H29N7O3 B2493074 2-(4-isopropylphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920415-79-8](/img/structure/B2493074.png)
2-(4-isopropylphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, including the use of azido-ethanone derivatives, phenyl acetylene, and click cycloaddition reactions under copper catalysis (Said et al., 2020). Microwave-assisted synthesis offers a green, efficient alternative to conventional methods, highlighting the potential for eco-friendly manufacturing processes.
Molecular Structure Analysis
The molecular structure of similar compounds reveals a distorted chair conformation for piperazine rings and significant dihedral angles between substituent phenyl rings and the main molecular backbone. X-ray diffraction and Hirshfeld Surface Analysis (HAS) have been utilized for detailed structural characterization, affirming the complex geometry of these molecules (Al-Omary et al., 2014).
Chemical Reactions and Properties
Compounds within this family exhibit diverse reactivity, including the formation of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives through reactions with various reagents. This reactivity underscores the compound's versatility in synthetic organic chemistry and potential for creating a wide array of derivatives with distinct biological or chemical properties (El-Agrody et al., 2001).
Physical Properties Analysis
The physical properties, such as thermal stability and crystalline structure, play a crucial role in determining the compound's applicability in different scientific domains. Techniques like TGA, DSC, and single crystal XRD analysis provide insights into these characteristics, facilitating the assessment of its stability under various conditions (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards different substrates and potential for forming diverse chemical bonds, are pivotal. The ability to undergo conjugate addition and to participate in complex cyclization reactions indicates a rich chemistry that could be harnessed for synthesizing novel materials or biologically active molecules (Gaul & Seebach, 2002).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities Compounds with structural similarities, such as triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives showing moderate to good antimicrobial activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Anticancer and Anti-Inflammatory Agents Further, compounds derived from similar synthetic pathways have been explored for their anticancer and anti-inflammatory properties. Abu‐Hashem et al. (2020) synthesized benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting potential for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Enantiomerically Pure Compounds The synthesis of enantiomerically pure compounds, such as Gaul and Seebach's work on lithiated oxazolidin-2-ones, provides a basis for creating chiral molecules with specific biological activities, relevant to pharmaceutical chemistry and drug design (Gaul & Seebach, 2002).
PET Tracer Development In the context of neurology and imaging, Zhou et al. (2014) developed a PET tracer, "2-(2-furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine" for mapping cerebral adenosine A2A receptors, demonstrating the potential of such compounds in diagnostic imaging and neuroscience research (Zhou, Khanapur, Huizing, Zijlma, Schepers, Dierckx, van Waarde, de Vries, & Elsinga, 2014).
Propriétés
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O3/c1-18(2)19-7-9-21(10-8-19)36-16-23(34)31-11-13-32(14-12-31)25-24-26(28-17-27-25)33(30-29-24)20-5-4-6-22(15-20)35-3/h4-10,15,17-18H,11-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLZVFKWKCKIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-isopropylphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2492995.png)
![1-(2-Chlorophenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2492997.png)


![Methyl 4-[[2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2493002.png)
